8-((5-Bromopyridin-3-yl)oxy)quinoline
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Overview
Description
8-[(5-Bromo-3-pyridinyl)oxy]quinoline is a chemical compound that belongs to the class of quinoline derivativesQuinoline derivatives have been used in various fields due to their versatile chemical properties and biological activities .
Preparation Methods
The synthesis of 8-[(5-Bromo-3-pyridinyl)oxy]quinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Chemical Reactions Analysis
8-[(5-Bromo-3-pyridinyl)oxy]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
8-[(5-Bromo-3-pyridinyl)oxy]quinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[(5-Bromo-3-pyridinyl)oxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
8-[(5-Bromo-3-pyridinyl)oxy]quinoline can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Aminoquinoline: Used in the treatment of malaria.
8-Methoxyquinoline: Used in the synthesis of various organic compounds.
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.
Properties
Molecular Formula |
C14H9BrN2O |
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Molecular Weight |
301.14 g/mol |
IUPAC Name |
8-(5-bromopyridin-3-yl)oxyquinoline |
InChI |
InChI=1S/C14H9BrN2O/c15-11-7-12(9-16-8-11)18-13-5-1-3-10-4-2-6-17-14(10)13/h1-9H |
InChI Key |
XXOABHFEZNQLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CC(=CN=C3)Br)N=CC=C2 |
Origin of Product |
United States |
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